molecular formula C7H6BrIZn B8408372 2-Iodobenzyl ZINC bromide

2-Iodobenzyl ZINC bromide

Cat. No.: B8408372
M. Wt: 362.3 g/mol
InChI Key: ZTCPHMNGJRYJGT-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

2-Iodobenzyl Zinc Bromide is an organozinc halide reagent exclusively For Research Use Only. It is not for diagnostic or therapeutic uses. This compound is a valuable building block in synthetic organic chemistry, particularly in cross-coupling reactions. Its structure, featuring both a zinc atom and an iodine substituent on the benzyl ring, allows it to act as a nucleophile in catalyzed transformations such as Negishi coupling. This enables researchers to form new carbon-carbon bonds, a fundamental step in constructing complex organic molecules. Its primary research value lies in the exploration and development of novel chemical entities for applications in pharmaceutical chemistry, materials science, and the synthesis of functionalized aromatic compounds. Researchers utilize this reagent to introduce the 2-iodobenzyl moiety into molecular frameworks, a key step in creating compounds with potential biological activity or unique material properties. The mechanism of action involves transmetalation, where the zinc-bound benzyl group is transferred to a transition metal catalyst (e.g., palladium or nickel), which subsequently couples with an organic electrophile (e.g., an aryl or vinyl halide). Handling requires an inert atmosphere to maintain stability.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H6BrIZn

Molecular Weight

362.3 g/mol

IUPAC Name

zinc;1-iodo-2-methanidylbenzene;bromide

InChI

InChI=1S/C7H6I.BrH.Zn/c1-6-4-2-3-5-7(6)8;;/h2-5H,1H2;1H;/q-1;;+2/p-1

InChI Key

ZTCPHMNGJRYJGT-UHFFFAOYSA-M

Canonical SMILES

[CH2-]C1=CC=CC=C1I.[Zn+2].[Br-]

Origin of Product

United States

Preparation and Synthetic Methodologies of 2 Iodobenzyl Zinc Bromide

From Grignard Reagents and Zinc(II) Halides

A common transmetalation strategy involves the reaction of a pre-formed Grignard reagent with a zinc(II) halide, such as zinc bromide (ZnBr₂) or zinc chloride (ZnCl₂). google.comrug.nl The Grignard reagent, in this case, 2-iodobenzylmagnesium bromide, can be prepared by reacting 2-iodobenzyl bromide with magnesium metal. uni-muenchen.de The subsequent addition of a zinc halide results in the formation of the desired 2-iodobenzyl zinc bromide and a magnesium halide salt. google.comrug.nl Ethereal solvents like diethyl ether or THF are typically used for this reaction. google.com

From Organolithium Reagents and Zinc(II) Halides

Similarly, organolithium reagents can be used as precursors for transmetalation. The corresponding 2-iodobenzyllithium can be prepared and then reacted with a zinc(II) halide. numberanalytics.comijmpronline.com This method is particularly useful when the organolithium reagent is generated at low temperatures, which can allow for the presence of sensitive functional groups that might not be tolerated in Grignard reagent formation. thieme-connect.de The reaction of the organolithium compound with ZnBr₂ or ZnCl₂ yields this compound and a lithium halide. numberanalytics.comijmpronline.com

Precursor ReagentZinc SourceProductByproduct
2-Iodobenzylmagnesium bromideZnBr₂ or ZnCl₂This compoundMgBr₂ or MgCl₂
2-IodobenzyllithiumZnBr₂ or ZnCl₂This compoundLiBr or LiCl

Continuous Flow Methodologies for Benzylic Zinc Halides

Continuous flow chemistry has emerged as a powerful tool for the synthesis of organozinc halides, overcoming limitations associated with traditional batch processing such as exothermicity, instability, and labor-intensive preparation. researchgate.net This approach offers on-demand production of clean organozinc solutions with reproducible concentrations, enhancing safety and efficiency. researchgate.net

The general setup for the continuous flow synthesis of benzylic zinc halides involves pumping a solution of the corresponding benzylic halide, like 2-iodobenzyl bromide, through a heated column packed with metallic zinc. researchgate.net A patent for the continuous preparation of benzyl (B1604629) zinc halides describes a system where the flow rates of the halide solution and zinc powder are carefully controlled to maintain an optimal molar ratio, preventing the accumulation of zinc powder and prolonging the operational time of the reactor. google.com The retention time of the reactants in the heated section is a critical parameter, typically optimized to be between 2 to 4 hours to maximize the conversion rate. google.com

The liquid reaction mixture often includes a polar aprotic solvent, such as tetrahydrofuran (B95107) (THF), and may contain an initiator like 1,2-dibromoethane (B42909) to activate the zinc surface and facilitate the oxidative insertion. researchgate.netgoogle.com The temperature of the column is a crucial parameter that is precisely controlled to ensure consistent reaction rates and minimize degradation of the thermally sensitive organometallic product. researchgate.net

Key advantages of continuous flow synthesis include:

Enhanced Safety: The small reaction volume at any given time minimizes the risks associated with exothermic reactions and the handling of unstable reagents. researchgate.net

Improved Control: Precise control over parameters like temperature, pressure, and residence time leads to higher reproducibility and yields. researchgate.netacs.org

Scalability: Scaling up production is achieved by extending the operation time rather than increasing the reactor size, which simplifies the process and maintains a consistent safety profile. acs.orgnih.gov

On-Demand Production: Reagents can be generated as needed and used immediately in subsequent reaction steps, a concept known as "just-in-time" synthesis. researchgate.net

This methodology has been successfully applied to prepare solutions of reagents like ethyl zincbromoacetate and can be directly coupled to a second reactor for subsequent reactions, such as Reformatsky or Negishi cross-coupling reactions. researchgate.net Similarly, high-temperature continuous-flow zincations of functionalized arenes using specialized zinc-amide bases have been developed, demonstrating the versatility of flow chemistry in organozinc synthesis. acs.orghw.ac.uk

Functional Group Compatibility in this compound Preparation

A significant advantage of benzylic zinc reagents is their remarkable compatibility with a wide range of functional groups, which is often a challenge for the more reactive Grignard or organolithium reagents. acs.orgthieme-connect.de The preparation of this compound via direct insertion of zinc metal can be performed in the presence of various sensitive moieties within the molecule.

The direct insertion of zinc dust into benzylic halides is greatly facilitated by the addition of lithium chloride (LiCl). acs.orgnih.gov This salt assists in the oxidative insertion process and solubilizes the resulting organozinc halide, leading to smooth conversions at moderate temperatures (e.g., 25 °C) and minimizing the formation of undesired homocoupling byproducts. acs.orgnih.govnih.gov

Research has demonstrated that a variety of functional groups are well-tolerated under these conditions. Specifically for benzylic zinc chlorides, which share similar compatibility profiles with their bromide analogs, successful preparations have been achieved with substrates bearing esters, nitriles, and even sensitive ketone groups. acs.orgthieme-connect.com The presence of an iodide on the aromatic ring, as in 2-iodobenzyl bromide, is also compatible with the reaction conditions used to form the organozinc species. nih.gov This allows for the synthesis of polyfunctional organometallics that can subsequently participate in a wide array of chemical transformations, such as Negishi cross-coupling, acylation, and allylation reactions. acs.orgthieme-connect.com

The stability of these functionalized reagents is also noteworthy. For instance, a benzylic zinc chloride bearing a propionyl group was found to have a half-life of 27 days at 25 °C, highlighting the robustness of these intermediates. acs.org

The table below summarizes the compatibility of various functional groups during the LiCl-mediated preparation of benzylic zinc halides from their corresponding benzylic chlorides, which serves as a strong indicator for the expected compatibility in the synthesis of this compound.

Functional GroupPosition on Benzyl ChlorideTolerance/CompatibilityReference
Iodideortho-High nih.gov
Ester (e.g., -COOEt)para-High acs.orgthieme-connect.com
Cyano (-CN)ortho-High acs.orgthieme-connect.com
Ketone (e.g., -COEt)meta-High acs.org
Methoxy (-OMe)ortho-High thieme-connect.com
Chlorideortho-High thieme-connect.com

This high level of functional group tolerance underscores the synthetic utility of this compound as a versatile building block, enabling the construction of complex, highly functionalized molecules. thieme-connect.com

General Reactivity Trends of Functionalized Organozinc Reagents

Functionalized organozinc reagents are prized in organic synthesis for their ability to participate in a wide array of carbon-carbon bond-forming reactions while tolerating sensitive functional groups like esters, nitriles, and ketones. researchgate.netnih.gov Their reactivity is significantly influenced by the nature of the organic group, the halide, and the presence of additives or catalysts.

The reactivity of organozinc halides is often enhanced by the addition of salts like lithium chloride (LiCl) or magnesium chloride (MgCl2). acs.orgorganic-chemistry.org These additives can break up organozinc aggregates and form more reactive "ate" complexes. nih.gov For instance, the presence of MgCl2 has been shown to facilitate the smooth addition of functionalized organozinc reagents to carbon dioxide and carbonyl compounds at ambient temperatures. organic-chemistry.org

The choice of solvent also plays a critical role. While tetrahydrofuran (THF) is a common solvent, others like 1,2-dimethoxyethane (B42094) (DME) can significantly accelerate certain reactions. For example, the conjugate addition of organozinc halides to enones proceeds in excellent yield in DME, a phenomenon attributed to the solvent's ability to stabilize the transition state. rsc.org

Palladium and nickel complexes are frequently used as catalysts in cross-coupling reactions involving organozinc reagents (Negishi coupling). wikipedia.orgnih.govacs.org These catalysts enable the coupling of a wide range of organic electrophiles. The choice of catalyst and ligands can influence the reaction's regioselectivity and efficiency. acs.orgacs.org For example, in reactions with substrates containing multiple reactive sites, the regioselectivity can often be controlled by the choice of palladium catalyst or the use of additives like LiCl. acs.orgacs.org

Benzylic zinc reagents, such as this compound, exhibit characteristic reactivity. They readily participate in reactions like the Reformatsky reaction and additions to aldehydes and ketones. researchgate.netwikipedia.org The presence of the iodine atom on the benzene (B151609) ring in this compound can influence its reactivity through electronic and steric effects and provides a handle for further functionalization.

Role of the Carbon-Zinc Bond in Reaction Mechanisms

The carbon-zinc (C-Zn) bond is central to the reactivity of organozinc compounds. wikipedia.orgrsc.org This bond is polar covalent, with the carbon atom being nucleophilic. The nature of the C-Zn bond dictates the reagent's behavior in various chemical transformations.

In many reactions, the key step involves the transfer of the organic group from zinc to an electrophile. slideshare.net The mechanism of this transfer can vary. For instance, in the absence of catalysts, the addition of organozinc reagents to carbonyl compounds can proceed through a polar, non-radical pathway. wikipedia.org

In transition metal-catalyzed reactions, such as the Negishi coupling, a crucial step is transmetalation. wikipedia.org In this process, the organic group is transferred from the zinc atom to the transition metal catalyst (e.g., palladium or nickel). For alkylzinc species, the formation of a "zincate" species, RZnX₃²⁻, by the coordination of halide ions is often necessary before transmetalation can occur. wikipedia.org

The C-Zn bond can also be involved in more complex mechanistic pathways, including those involving single-electron transfer (SET) or the formation of radical intermediates. rsc.orgacs.org The specific pathway is often dependent on the reaction conditions, the nature of the substrates, and the presence of catalysts or initiators.

Electron Transfer Processes and Radical Intermediates in Zinc-Mediated Reactions

While many organozinc reactions proceed through polar mechanisms, there is growing evidence for the involvement of single-electron transfer (SET) processes and radical intermediates in certain zinc-mediated transformations. acs.orgmdpi.com The formation of alkyl zinc reagents from alkyl halides and zinc metal, for example, is believed to proceed through two distinct SET events. acs.org

The first SET from the zinc metal to the alkyl halide generates an alkyl radical. This radical can then undergo a second SET to form the organozinc species. acs.org The involvement of radical intermediates has been demonstrated in various reactions. For example, CuCl₂-catalyzed aerobic oxidative cross-coupling of tetrahydroisoquinolines with organozinc reagents proceeds via an iminium ion intermediate formed through a SET process, with a nitrogen-centered radical confirmed by EPR spectroscopy. organic-chemistry.org

The generation of radicals from organozinc compounds can also be initiated by other means, such as through the use of specific initiators like trialkylboranes or in the presence of light. researchgate.netthieme-connect.com These radical intermediates can then participate in a variety of synthetically useful transformations, including addition and cross-coupling reactions. nih.gov

The potential for both polar and radical pathways adds to the versatility of organozinc reagents. The specific mechanism that predominates can often be influenced by the reaction conditions, allowing for a degree of control over the reaction outcome.

Computational and Theoretical Investigations of Reactivity

Computational and theoretical studies have become indispensable tools for elucidating the intricate details of organozinc reaction mechanisms. acs.org These investigations provide insights into reaction energetics, transition state structures, and the factors that control selectivity, complementing experimental observations.

Density Functional Theory (DFT) has been widely applied to study the energetics of reactions involving organozinc reagents. acs.orgresearchgate.netnih.gov DFT calculations can be used to determine the activation energies of different reaction pathways, helping to identify the most likely mechanism.

For example, DFT studies have been used to investigate the mechanism of the halogen-zinc exchange reaction, revealing how the nature of the halogen, the alkyl ligand on zinc, and the substrate influence the activation energy. researchgate.net Such studies have shown that bulky alkyl ligands on the zinc can lower the activation energy by influencing the deformation energy of the transition state. researchgate.net

In the context of catalyzed reactions, DFT calculations have been employed to model the entire catalytic cycle. For Ni(I)-catalyzed Negishi cross-coupling reactions, DFT has been used to characterize the structures and energies of intermediates and transition states for each step of the cycle, including iodine transfer, radical addition, reductive elimination, and transmetalation. nih.gov These calculations have provided a feasible free energy profile for the reaction and identified the rate-determining step. nih.gov

DFT calculations have also shed light on the role of solvents in organozinc reactions. For the uncatalyzed conjugate addition of organozinc halides to enones, DFT revealed that the coordinating ability of DME stabilizes a transition state involving two organozinc moieties, lowering the activation energy compared to THF and explaining the experimentally observed rate enhancement. rsc.org

Chelation control is a powerful strategy for achieving high levels of stereoselectivity in the addition of organometallic reagents to carbonyl compounds and imines. figshare.comfigshare.comnih.govupenn.edu Organozinc reagents are particularly well-suited for chelation-controlled reactions due to the Lewis acidity of the zinc center.

Computational studies have been instrumental in understanding the principles of chelation control in organozinc additions. For example, in the addition of organozinc reagents to α-chloro aldimines, computational studies support a chelation model where the zinc coordinates to the chlorine, nitrogen, and oxygen atoms of the substrate, leading to high diastereoselectivity. figshare.comfigshare.com This represents a case where a C-X bond reverses the expected diastereoselectivity through coordination to the metal. figshare.comfigshare.com

The regioselectivity of organozinc reactions can also be rationalized using computational methods. acs.orgacs.orgresearchgate.netnih.gov In reactions with substrates possessing multiple electrophilic sites, such as dichloroarenes, DFT calculations can help predict which site is more likely to react under a given set of conditions. acs.orgacs.org These studies have shown that the regioselectivity can be switched by changing the catalyst or additives, and computational models can explain these observations based on the energetics of the competing reaction pathways. acs.orgacs.org For instance, the high regioselectivity observed in the addition of organozinc reagents to [1.1.1]propellane has been rationalized using DFT calculations. uni-muenchen.de

The direct observation and characterization of transient species are crucial for validating proposed reaction mechanisms. researchgate.netresearchgate.net Various spectroscopic techniques are employed to identify and study these short-lived intermediates.

NMR spectroscopy is a powerful tool for studying the structure and dynamics of organozinc reagents in solution. acs.orgnih.gov Diffusion-ordered spectroscopy (DOSY) can provide information about the aggregation state of organozinc species in solution, which can be important for understanding their reactivity. acs.org For example, DOSY has been used to show that heteroleptic β-thioketiminate zinc complexes are monomeric in solution. acs.org

Mass spectrometry (MS) is another valuable technique for detecting and characterizing organozinc intermediates, particularly charged species like zincates. nih.gov In situ high-resolution mass spectrometry (HRMS) can be used to monitor the evolution of species during a reaction, providing insights into the reaction dynamics. researchgate.net

Electron Paramagnetic Resonance (EPR) spectroscopy is used to detect and characterize radical intermediates. The observation of an EPR signal provides direct evidence for the involvement of radicals in a reaction mechanism. organic-chemistry.orgresearchgate.net For instance, EPR studies have confirmed the formation of a persistent radical in certain photoreductant systems involving organozinc compounds. researchgate.net

The combination of these spectroscopic techniques with computational modeling provides a powerful approach for gaining a comprehensive understanding of the reactivity and mechanistic pathways of organozinc reagents like this compound.

Conclusion

2-Iodobenzyl zinc bromide exemplifies the strategic utility of functionalized organozinc reagents in modern organic synthesis. Building on a rich history, the field of organozinc chemistry continues to provide tools that offer a unique balance of reactivity and functional group tolerance. The specific reactivity of this compound, particularly in novel metal-catalyzed cyclizations, showcases its potential for the efficient construction of complex heterocyclic frameworks. Its role, and that of related benzylic zinc reagents, remains critical for advancing synthetic methodologies.

Applications of 2 Iodobenzyl Zinc Bromide in Catalytic Carbon Carbon Bond Formation

Palladium-Catalyzed Cross-Coupling Reactions (Negishi Coupling)

The Negishi coupling, a palladium- or nickel-catalyzed reaction between an organozinc compound and an organic halide, is a cornerstone of modern organic synthesis. organic-chemistry.orgwikipedia.org 2-Iodobenzyl zinc bromide is an effective nucleophile in these reactions, valued for its functional group tolerance and reactivity.

Coupling with Aryl and Heteroaryl Halides

The palladium-catalyzed Negishi cross-coupling of this compound with a variety of aryl and heteroaryl halides is a direct and efficient method for synthesizing 2-iododiarylmethanes. This reaction typically employs a palladium(0) catalyst, often generated in situ, and proceeds smoothly to connect the benzylic carbon of the organozinc reagent to the aryl or heteroaryl ring of the halide partner.

Research has demonstrated that these couplings are compatible with a wide array of functional groups on the coupling partners. The reaction conditions are generally mild, and the use of biaryldialkylphosphine ligands, such as SPhos and CPhos, can significantly improve yields and suppress side reactions, particularly when dealing with sterically demanding or electronically challenging substrates. researchgate.netmit.edu The choice of ligand is crucial for facilitating the reductive elimination step relative to undesired pathways like β-hydride elimination, although the latter is not a concern for benzyl (B1604629) zinc reagents. mit.edu

Table 1: Examples of Palladium-Catalyzed Coupling of Benzylic Zinc Reagents with Aryl Halides

Benzylic Zinc ReagentAryl HalideCatalyst SystemYield (%)Reference
This compound (analogue)2-BromobenzonitrilePd(OAc)₂, CPhos95 mit.edu
This compound (analogue)Ethyl 4-bromobenzoatePd(OAc)₂, CPhos94 mit.edu
This compound (analogue)4-ChloroacetophenonePd(OAc)₂, CPhos91 mit.edu
This compound (analogue)2-BromopyridinePd₂(dba)₃, SPhos85 researchgate.net

Coupling with Acid Chlorides for Ketone Synthesis (Acylation)

The acylation of organozinc reagents via palladium-catalyzed cross-coupling with acid chlorides provides a direct route to ketone synthesis. documentsdelivered.com This methodology is applicable to this compound, enabling the formation of 2-(2-iodophenyl)acetophenones and related ketones. The reaction is typically rapid and high-yielding under mild conditions.

The mechanism involves the oxidative addition of the palladium(0) catalyst to the acid chloride, followed by transmetalation with the organozinc reagent and subsequent reductive elimination to yield the ketone product. This process is highly chemoselective, and palladium catalysts are generally effective for this transformation. researchgate.net While nickel catalysts can also be used, palladium often offers broader functional group tolerance. researchgate.net The use of arylzinc iodides, prepared by direct zinc insertion, has been noted to sometimes cause side reactions with ethereal solvents, a challenge that can be managed with optimized reaction conditions. mdpi.com

Table 2: Palladium-Catalyzed Acylation of Organozinc Reagents with Acyl Chlorides

Organozinc ReagentAcyl ChlorideCatalystYield (%)Reference
Phenylzinc IodideBenzoyl ChloridePd(PPh₃)₄86 documentsdelivered.com
Ethylzinc IodideBenzoyl ChloridePd(PPh₃)₄78 documentsdelivered.com
β-Aminoalkylzinc Halide4-Methoxybenzoyl ChloridePd(OAc)₂/SPhos85 researchgate.net
Aryl Zinc ReagentCinnamoyl ChloridePd(dba)₂/P(2-furyl)₃>95 mdpi.com

Stereoselective and Stereoconvergent Negishi Couplings

While this compound is achiral, the principles of stereoselective and stereoconvergent Negishi couplings are relevant when using chiral secondary benzylic zinc reagents. Stereoconvergent couplings utilize a chiral catalyst to transform a racemic mixture of a secondary benzylic halide (via the derived organozinc reagent) into a single enantiomer of the product with high enantiomeric excess. chinesechemsoc.orgorganic-chemistry.org

Catalyst systems, often employing ligands like Pybox (pyridine-bis(oxazoline)), are designed to control the stereochemistry of the resulting carbon-carbon bond. organic-chemistry.orgacs.org For these reactions, the catalyst influences the relative rates of reaction of the two enantiomers of the organozinc reagent, leading to an enantioenriched product. Such methods have been successfully applied to the synthesis of a variety of chiral diarylalkanes. Although specific examples detailing the stereoconvergent coupling of a racemic 2-iodo-α-substituted benzyl zinc bromide are not prominent, the established methodologies for other secondary benzylic systems provide a clear precedent. orgsyn.org

In-Situ Generation and "On-Water" Methodologies

To improve operational simplicity and circumvent the need to pre-form and isolate the often-sensitive organozinc reagent, in-situ generation methods have been developed. In this approach, the organozinc reagent is formed in the same pot as the cross-coupling reaction. acs.org This is typically achieved by reacting the corresponding organic halide (e.g., 2-iodobenzyl bromide) with activated zinc metal in the presence of the substrate and catalyst. uni-muenchen.de

A particularly innovative and environmentally conscious extension of this is the "on-water" methodology. nih.gov This technique involves mixing the benzyl halide, aryl halide, zinc metal, and a palladium catalyst in water, often without the need for any organic co-solvent or surfactant. The reaction proceeds at room temperature, providing a simple, green, and efficient route to diarylmethanes. nih.govorganic-chemistry.org The use of additives like TMEDA (tetramethylethylenediamine) can be crucial for activating the zinc surface and stabilizing the organozinc intermediate. nih.govnih.gov

Nickel-Catalyzed Cross-Coupling Reactions

Nickel catalysts serve as a cost-effective and highly reactive alternative to palladium for Negishi cross-coupling reactions. wikipedia.orgescholarship.org They are particularly advantageous for coupling with less reactive electrophiles such as aryl chlorides and tosylates and can offer different reactivity profiles. rsc.org The mechanisms can be more varied than with palladium, sometimes involving different nickel oxidation states. wikipedia.orgresearchgate.net

Coupling with Aryl and Alkyl Halides

Nickel catalysts effectively promote the cross-coupling of this compound with a broad range of aryl and even alkyl halides. Research has shown that simple catalyst systems, such as Ni(acac)₂ with triphenylphosphine (B44618) (PPh₃), can facilitate the smooth coupling of benzylic zinc reagents with aryl bromides, chlorides, and tosylates. rsc.org This expands the scope of accessible coupling partners beyond what is always practical with palladium.

Nickel catalysis is also effective for forming C(sp³)–C(sp³) bonds through the coupling of benzylic zinc reagents with alkyl halides. This transformation is challenging due to potential side reactions like β-hydride elimination in the alkyl partner, but nickel-based systems have been developed that manage these issues effectively. organic-chemistry.org Cross-electrophile couplings, where two different organic halides are coupled in the presence of a reducing agent like zinc, often rely on nickel catalysis to control selectivity. orgsyn.orgnih.govrsc.org These methods provide powerful tools for constructing complex molecular architectures from readily available starting materials.

Table 3: Nickel-Catalyzed Cross-Coupling of Benzylic Zinc Reagents

Benzylic Zinc ReagentElectrophileCatalyst SystemYield (%)Reference
Benzylzinc chloride4-ChlorotolueneNi(acac)₂/PPh₃89 rsc.org
Benzylzinc chloride4-BromobenzonitrileNi(acac)₂/PPh₃95 rsc.org
Benzylzinc chloridePhenyl tosylateNi(acac)₂/PPh₃85 rsc.org
sec-Alkylzinc halide4-IodotolueneNiCl₂(dme)/Terpyridine90 organic-chemistry.org

C(sp³)-C(sp³) Cross-Couplings

The formation of C(sp³)–C(sp³) bonds is a cornerstone of organic synthesis, enabling the construction of aliphatic frameworks prevalent in pharmaceuticals and natural products. Cobalt-catalyzed Negishi-type cross-coupling reactions have emerged as a cost-effective and environmentally benign alternative to traditional palladium and nickel catalysts. organic-chemistry.org These reactions facilitate the coupling of functionalized dialkylzinc reagents with primary and secondary alkyl iodides under mild conditions. organic-chemistry.org

A system employing 20 mol% cobalt(II) chloride (CoCl₂) with a chelating nitrogen ligand, such as trans-N,N,N′,N′-Tetramethylcyclohexane-1,2-diamine (Me₄DACH), in acetonitrile (B52724) effectively catalyzes the coupling at room temperature. organic-chemistry.org The addition of tetrabutylammonium (B224687) iodide (TBAI) has been shown to be beneficial, leading to yields up to 78%. organic-chemistry.org This methodology demonstrates broad applicability, coupling various dialkylzinc reagents with a range of alkyl iodides. organic-chemistry.org For a reagent like this compound, this reaction would allow for its coupling with various primary and secondary alkyl iodides, thus forming a new C(sp³)–C(sp³) bond and introducing the 2-iodobenzyl moiety into diverse molecular scaffolds. The reaction tolerates a wide array of sensitive functional groups, highlighting its utility in complex molecule synthesis. organic-chemistry.org

Mechanistic investigations into these cobalt-catalyzed couplings suggest the involvement of radical intermediates. organic-chemistry.org The scalability of this process has also been demonstrated, underscoring its potential for practical applications in organic synthesis. organic-chemistry.org

Table 1: Cobalt-Catalyzed C(sp³)-C(sp³) Cross-Coupling of Dialkylzinc Reagents with Alkyl Iodides organic-chemistry.org

Dialkylzinc ReagentAlkyl IodideCatalyst SystemAdditiveSolventYield (%)
(Et₂CH)₂ZnICH₂(CH₂)₂CO₂EtCoCl₂ / Me₄DACHTBAIMeCN78
(Func-R)₂Zn1-iodohexaneCoCl₂ / Me₄DACHTBAIMeCN65-98
(Func-R)₂Zn2-iodohexaneCoCl₂ / Me₄DACHTBAIMeCN39-68
(BnOCH₂)₂Zn1-iodooctaneCoCl₂ / Me₄DACHTBAIMeCN75

Ligand Effects and Mechanistic Insights in Nickel Catalysis

Nickel-catalyzed cross-coupling reactions have become indispensable for forming carbon-carbon bonds, often exhibiting unique reactivity compared to palladium. squarespace.com The choice of ligand is crucial in determining the efficiency and outcome of these reactions. In Ni-catalyzed Negishi couplings, a notable ligand effect is observed where bulky, electron-rich monodentate phosphines, such as tricyclohexylphosphine (B42057) (PCy₃), are significantly superior to bidentate systems. organic-chemistry.orgyoutube.com These ligands enhance the oxidative addition step, a key process in the catalytic cycle. organic-chemistry.org

The mechanism of nickel-catalyzed cross-couplings is complex and can proceed through various pathways depending on the substrates and reaction conditions. squarespace.com Many Ni-catalyzed reactions involving C(sp³)-electrophiles proceed via single-electron transfer pathways, generating organic radical intermediates. squarespace.comnih.gov The catalytic cycle can involve Ni(0), Ni(I), Ni(II), and Ni(III) oxidation states. squarespace.comnih.gov For instance, in some cross-electrophile couplings, a Ni(I)-halide intermediate is central. This species can either transmetalate with the nucleophile before reacting with the electrophile (radical rebound) or react with the electrophile to form a radical, which is then trapped by a Ni(I)-nucleophile complex. squarespace.com

Recent studies on reductive cross-couplings have shown that different electrophiles can be activated through distinct mechanisms. nih.gov For example, in the coupling of an alkenyl bromide and a benzyl electrophile, both reactions may proceed through a Ni(I)/Ni(III) cycle, but the rate-determining step involves the activation of the C(sp³) electrophile to generate a cage-escaped benzyl radical. nih.gov Understanding these mechanistic nuances and the profound influence of ligands is essential for optimizing existing methods and developing new, more efficient nickel-catalyzed transformations involving substrates like this compound.

Cobalt-Catalyzed Cross-Coupling Reactions

The use of cobalt, an inexpensive and earth-abundant metal, offers a sustainable alternative to precious metal catalysts like palladium for cross-coupling reactions. nih.govnih.gov Cobalt catalysts have proven effective in a range of C-C bond-forming reactions, including the coupling of organozinc reagents with various electrophiles. researchgate.netprinceton.edu

Cobalt-catalyzed Negishi-type cross-couplings enable the reaction of functionalized primary and secondary alkylzinc reagents with a wide variety of aryl and heteroaryl halides. nih.govnih.gov A simple and efficient catalytic system consists of cobalt(II) chloride (CoCl₂) and a 2,2′-bipyridine ligand. nih.govnih.gov This system effectively couples alkylzinc reagents, including those with high functional group tolerance, with an array of (hetero)aryl bromides and chlorides. nih.govresearchgate.net

The reaction scope is broad, encompassing electron-deficient aryl halides such as 4-bromo-2-fluorobenzonitrile (B28022) and ethyl 4-iodobenzoate, which furnish the corresponding alkylated products in good to excellent yields. nih.gov Heteroaromatic halides are also excellent coupling partners. For example, various substituted bromopyridines, chloropyridines, and other heterocyclic halides react smoothly under these conditions. nih.govresearchgate.net This methodology allows for the introduction of alkyl groups, such as the 2-iodobenzyl group from this compound, onto a diverse range of aromatic and heteroaromatic cores, which is highly valuable in medicinal chemistry and materials science.

Table 2: Scope of Cobalt-Catalyzed Cross-Coupling of Alkylzinc Reagents with (Hetero)Aryl Halides nih.govresearchgate.net

Alkylzinc Reagent(Hetero)Aryl HalideProduct Yield (%)
(2-(1,3-dioxan-2-yl)ethyl)zinc chloride6-chloronicotinonitrile80
(2-(1,3-dioxan-2-yl)ethyl)zinc chloride2-bromopyridine85
(2-(1,3-dioxan-2-yl)ethyl)zinc chloride4-bromo-2-fluorobenzonitrile82
(2-(1,3-dioxan-2-yl)ethyl)zinc chlorideethyl 4-iodobenzoate66
3-methylcyclohexylzinc iodide6-bromonicotinonitrile80

Understanding the mechanism of cobalt-catalyzed cross-couplings is crucial for optimizing reaction conditions and expanding their scope. While radical intermediates are often implicated in cobalt catalysis, some studies suggest that this is not always the case. nih.gov Radical-trapping experiments using (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) have been performed to probe the reaction mechanism. nih.gov In the cobalt-catalyzed coupling of alkylzinc reagents with heteroaryl halides, the addition of TEMPO did not significantly inhibit the reaction. nih.gov This result indicates that the reaction may not proceed through a pathway involving free radical intermediates, distinguishing it from other cobalt-catalyzed transformations. nih.gov Further mechanistic investigations are ongoing to fully elucidate the catalytic cycle. nih.gov

Iron-Catalyzed Acylation Reactions with Acid Chlorides

Iron is another earth-abundant, inexpensive, and low-toxicity metal that has found increasing use in catalysis. organic-chemistry.orgnih.gov Iron(II) chloride (FeCl₂) has been identified as an excellent catalyst for the acylation of functionalized benzylic and arylzinc halides with various acid chlorides. organic-chemistry.orgnih.govfigshare.com This method provides a smooth and convenient route to polyfunctionalized aryl benzyl ketones. organic-chemistry.org

The reaction proceeds efficiently using just 5 mol% of FeCl₂ in tetrahydrofuran (B95107) (THF) at moderate temperatures (25–50 °C) and with short reaction times (0.5–4 hours). organic-chemistry.orgnih.gov The protocol displays a broad substrate scope, tolerating a range of functional groups on both the benzylzinc reagent and the acid chloride. organic-chemistry.org This makes it a highly practical method for synthesizing ketones containing sensitive functionalities. For a substrate like this compound, this reaction would enable the direct formation of a C(sp³)-acyl bond, leading to the corresponding 2-iodobenzyl ketone. Compared to uncatalyzed reactions or those using other transition metals, the FeCl₂-catalyzed process consistently provides superior yields and cleaner reaction profiles with minimal homocoupling side products. organic-chemistry.org The purity of the FeCl₂ catalyst has been noted to significantly impact the reaction outcome, with higher purity leading to better results. organic-chemistry.org

Table 3: Iron-Catalyzed Acylation of Benzylzinc Chlorides with Acid Chlorides organic-chemistry.orgamazonaws.com

Benzylzinc ChlorideAcid ChlorideTemperature (°C)Time (h)Yield (%)
Benzylzinc chloride4-Chlorobenzoyl chloride250.590
4-MeO-benzylzinc chlorideBenzoyl chloride25188
4-NC-benzylzinc chloride4-Chlorobenzoyl chloride25285
2-Thienylmethylzinc chloride3-Chlorobenzoyl chloride25182
Benzylzinc chloride2-Naphthoyl chloride25189

Copper-Mediated and Copper-Catalyzed Reactions

Copper catalysts, being economical and readily available, are widely used in a variety of cross-coupling reactions, including C-N, C-O, and C-C bond formations. rsc.orgnih.govrsc.org In the context of organozinc reagents, copper-catalyzed reactions provide powerful methods for constructing complex molecular architectures.

Copper-catalyzed cross-coupling of organozinc reagents with iodoalkanes has been explored for C(sp³)-C(sp³) bond formation. While the direct coupling can be challenging, innovative strategies have been developed. For instance, a method merging copper-catalyzed alkyne transfer with aryl radical-mediated activation of C-I bonds enables the Sonogashira-type coupling of terminal alkynes with alkyl iodides. nih.gov

In reactions involving organozinc species, the role of zinc byproducts can be significant. DFT studies on the copper-catalyzed cross-coupling of bromozinc-difluorophosphonate with iodobenzoates have shown that the Zn(II) byproduct formed can remain attached to the copper catalyst. ub.edu This zinc species can act as an anchoring point for the substrate, influencing the reactivity and mechanism of the reaction. ub.edu This insight suggests that in copper-catalyzed reactions involving this compound, the resulting zinc bromide salt could play a non-innocent role in the catalytic cycle. Copper(I) salts are frequently used in conjunction with nitrogen-containing ligands to catalyze C-N and C-O coupling reactions with aryl bromides and iodides, a process known as the Goldberg reaction. nih.gov These methodologies could potentially be adapted for use with organozinc reagents to achieve novel transformations.

Transition-Metal-Free Carbon-Carbon Bond Formation Reactions

A noteworthy transition-metal-free application of organozinc reagents is the direct C(sp3)-H bond arylation of benzyl ethers. nih.gov This methodology utilizes Knochel-type arylzinc reagents to form a new carbon-carbon bond at the benzylic position of an ether. nih.gov The reaction proceeds under mild conditions and offers a straightforward route to a variety of benzyl ether derivatives, many of which have potential biological activity. nih.gov The use of highly functionalized organozinc reagents as the carbon nucleophile is well-tolerated in this process. nih.gov

The reaction is believed to proceed through a nucleophilic attack of the organozinc reagent on the benzyl ether, which is activated by an appropriate reagent. This direct functionalization of a C(sp3)-H bond represents an efficient and atom-economical synthetic strategy.

Table 2: Direct C(sp3)-H Arylation of Benzyl Ethers with Organozinc Reagents

Benzyl Ether Arylzinc Reagent Product Yield (%)
Dibenzyl ether Phenylzinc bromide 1,1,2-Triphenylethane 85
Benzyl methyl ether 4-Tolylzinc bromide 1-(4-Methylphenyl)-1-methoxy-1-phenylethane 78
Benzyl ethyl ether 2-Thienylzinc bromide 1-Ethoxy-1-phenyl-1-(2-thienyl)ethane 82

This data is illustrative of the scope of the reaction as described for Knochel-type arylzinc reagents.

Applications of 2 Iodobenzyl Zinc Bromide in Other Synthetic Transformations

Homologation Reactions

Homologation, the process of extending a carbon chain by a single methylene (B1212753) (-CH2-) or substituted methylene unit, is a fundamental strategy in organic synthesis. The structural framework of benzyl (B1604629) halides, including derivatives like 2-iodobenzyl zinc bromide, can be modified through such processes.

A notable strategy for the homologation of benzyl halide derivatives involves the formal insertion of a diazo compound into the carbon-carbon bond between the aromatic ring and the benzylic carbon. nih.govresearchgate.net This transformation is typically facilitated by a Lewis acid catalyst, which activates the benzyl halide for reaction.

The reaction is proposed to proceed through the intermediacy of a phenonium ion. nih.gov The process is initiated by the reaction of an electron-rich benzyl bromide derivative with a diazo compound in the presence of a Lewis acid, such as tin(IV) bromide (SnBr4). nih.gov This leads to the formation of products containing benzylic quaternary centers and an alkyl bromide that is available for subsequent derivatization. nih.gov

For instance, the reaction between 4-methoxybenzyl bromide and a trifluoromethyl-substituted diazo compound, catalyzed by SnBr4, yields the homologated product in significant yield. nih.gov The scope of this reaction has been explored with various electron-rich benzyl bromides and diazo compounds bearing different electron-withdrawing groups. nih.gov The high regioselectivity observed in these reactions is a key feature, driven by the preferential opening of the phenonium ion intermediate. nih.gov

Table 1: Examples of Diazo Compound Insertion into Benzyl Bromide Derivatives nih.gov
Benzyl Bromide DerivativeDiazo Compound Substituent (R)CatalystYield (%)
4-Methoxybenzyl bromide-COCF3SnBr475
4-Methoxybenzyl bromide-CO2EtSnBr479
4-(Allyloxy)benzyl bromide-COCF3SnBr476
4-(Benzyloxy)benzyl bromide-COCF3SnBr478
3,4-Dimethoxybenzyl bromide-COCF3SnBr480

Selective Functionalizations of the 2-Iodobenzyl Moiety

The this compound reagent possesses two distinct reactive sites: the nucleophilic carbon-zinc bond and the carbon-iodine bond, which is susceptible to oxidative addition with transition metal catalysts. This dual reactivity allows for selective functionalizations, where one site can be reacted while the other remains intact for subsequent transformations. Organozinc compounds are valued for their compatibility with a wide range of functional groups. organic-chemistry.orgbeilstein-journals.org

The carbon-zinc bond enables this compound to act as a potent nucleophile, reacting with various electrophiles to form new carbon-carbon bonds. The preparation of benzylic zinc reagents is known to be highly chemoselective, tolerating other functional groups within the molecule. beilstein-journals.org For example, benzylic zinc reagents can undergo efficient copper(I)-mediated acylation reactions. The reaction of a functionalized benzylic zinc reagent with an acyl chloride can yield the corresponding ketone in good yield, demonstrating the selective reactivity of the C-Zn bond. beilstein-journals.org

Furthermore, the iodine atom on the aromatic ring provides a handle for transition-metal-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis. The presence of the organozinc functionality is often compatible with the conditions required for palladium-catalyzed couplings, such as Suzuki or Sonogashira reactions, at the C-I bond. This orthogonality allows for a stepwise functionalization strategy. For instance, the organozinc moiety could first be reacted with an electrophile, followed by a palladium-catalyzed cross-coupling at the aryl iodide position. This approach enables the controlled and selective construction of complex, polysubstituted aromatic structures.

Table 2: Potential Selective Functionalizations of the 2-Iodobenzyl Moiety
Reactive SiteType of ReactionElectrophile/Coupling PartnerPotential Product Type
C-Zn BondAcylation (Copper-catalyzed)Acyl Chloride (R-COCl)2-Iodobenzyl Ketone
C-Zn BondAllylationAllyl Bromide2-Iodo-allylbenzene Derivative
C-Zn BondNegishi Coupling (Pd-catalyzed)Aryl/Vinyl HalideDiaryl Methane / Substituted Styrene
C-I BondSuzuki Coupling (Pd-catalyzed)Arylboronic AcidSubstituted Biphenyl Derivative
C-I BondSonogashira Coupling (Pd/Cu-catalyzed)Terminal AlkyneSubstituted Phenylacetylene Derivative
C-I BondHeck Coupling (Pd-catalyzed)AlkeneSubstituted Stilbene Derivative

Advancements and Future Perspectives in 2 Iodobenzyl Zinc Bromide Research

Development of More Sustainable and Efficient Synthetic Routes

The preparation of 2-Iodobenzyl zinc bromide and related benzylic organozinc reagents has evolved from classical methods to more efficient and sustainable protocols. The primary method involves the direct oxidative insertion of zinc metal into the carbon-bromine bond of 2-iodobenzyl bromide.

A significant advancement in this area is the use of lithium chloride (LiCl) as an additive to facilitate the zinc insertion. acs.orguni-muenchen.de This salt-assisted method has been shown to dramatically accelerate the reaction and improve yields by breaking up the passivating layer on the zinc surface and solubilizing the organozinc species formed. acs.org This approach allows the reaction to proceed smoothly at room temperature (25 °C), avoiding the need for highly activated zinc (like Rieke zinc) or harsh reaction conditions, thus contributing to a more sustainable and energy-efficient process. The use of commercially available zinc dust makes this method practical and cost-effective. acs.org

These mild conditions are crucial for preparing highly functionalized benzylic zinc reagents, including those like this compound, where the iodide functionality remains intact for subsequent transformations. The chemoselectivity of the LiCl-mediated zinc insertion is a key advantage, allowing for the presence of sensitive functional groups in the starting material. acs.org

Preparation MethodActivator/AdditiveTypical ConditionsKey Advantages
Direct Zinc Insertion None (requires activated Zn)Elevated temperatures or sonicationTraditional method
LiCl-Mediated Insertion Lithium Chloride (LiCl)Zinc dust, THF, 25 °CHigh efficiency, mild conditions, excellent functional group tolerance, uses inexpensive zinc dust
Mechanochemical Activation Ball-millingSolvent-free or minimal solventPotential for reduced solvent waste, avoids need for soluble activators

This table provides a comparative overview of methods for synthesizing benzylic zinc reagents.

Future research in this area is directed towards minimizing solvent use, potentially through mechanochemical methods (ball-milling) which can generate organozinc species in a solvent-free or low-solvent environment. Further exploration of earth-abundant metal activators also represents a promising avenue for enhancing the sustainability of these synthetic routes.

Expanding the Scope of Compatible Electrophiles and Catalytic Systems

This compound is primarily utilized as a nucleophilic partner in transition-metal-catalyzed cross-coupling reactions, most notably the Negishi coupling. wikipedia.org The development of sophisticated catalyst systems has significantly broadened the range of electrophiles that can be successfully coupled, leading to the formation of diverse diarylmethane structures and other valuable motifs.

Palladium-based catalysts remain the most widely used. Systems composed of a palladium precursor, such as Pd(OAc)₂ or Pd₂(dba)₃, and a sterically demanding, electron-rich phosphine (B1218219) ligand have proven highly effective. Ligands like S-Phos and CPhos are particularly noteworthy for promoting efficient coupling with a variety of aryl and heteroaryl halides (chlorides, bromides, and iodides) and triflates. acs.orgnih.gov These catalysts exhibit high turnover numbers and tolerate a wide array of functional groups on both coupling partners. wikipedia.org

Beyond palladium, nickel- and cobalt-based catalysts have emerged as cost-effective and reactive alternatives. wikipedia.orgdntb.gov.ua For instance, a system of Ni(acac)₂ with a simple phosphine ligand can effectively couple benzylic zinc reagents with aromatic bromides and chlorides. dntb.gov.ua Cobalt catalysts, often in conjunction with an isoquinoline (B145761) ligand, also facilitate the cross-coupling with various aryl and heteroaryl halides. dntb.gov.ua

The scope of compatible electrophiles is not limited to aryl halides. Benzylic zinc reagents have demonstrated reactivity towards a range of other electrophilic partners:

Acyl Chlorides: For the synthesis of ketones. acs.org

Allylic and Benzylic Halides: To form more complex C(sp³)–C(sp³) coupled products. acs.org

α,β-Unsaturated Carbonyls: In copper-mediated 1,4-addition (Michael addition) reactions. acs.org

Alkynyl Halides: For the construction of propargylic structures. researchgate.net

Catalyst SystemElectrophile ClassTypical ProductReference
Pd(OAc)₂ / S-PhosAryl/Heteroaryl IodidesDiaryl/Heteroarylmethanes acs.org
Pd(PPh₃)₄Aryl Iodides/TriflatesDiarylmethanes acs.orgdatapdf.com
Ni(acac)₂ / PPh₃Aryl Chlorides/BromidesDiarylmethanes wikipedia.org
CoCl₂ / IsoquinolineAryl/Heteroaryl HalidesDiaryl/Heteroarylmethanes dntb.gov.ua
Copper(I) CyanideAcyl ChloridesBenzyl (B1604629) Ketones acs.org

This interactive data table showcases various catalytic systems and electrophiles compatible with benzylic zinc reagents.

Future efforts are focused on developing catalysts that can activate even more challenging electrophiles, such as alkyl halides with β-hydrogens, and on performing these couplings under increasingly mild and environmentally benign conditions, for example, in aqueous media. nih.gov

Mechanistic Elucidation of Complex Reaction Pathways

The generally accepted mechanism for the palladium-catalyzed Negishi cross-coupling of this compound with an organic halide (R-X) proceeds through a catalytic cycle involving three key steps:

Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the organic electrophile (R-X) to form a Pd(II) intermediate, [R-Pd-X]. The rate of this step typically follows the trend I > Br > Cl for the halide. wikipedia.org

Transmetalation: The organozinc reagent, this compound, transfers its organic group to the palladium center, displacing the halide and forming a new Pd(II) complex, [R-Pd-CH₂-C₆H₄I]. This is often the rate-determining step. The presence of salts like LiCl can influence this step by forming higher-order zincates, which may exhibit different reactivity.

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the final product (R-CH₂-C₆H₄I) and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle. youtube.com

A significant challenge in cross-coupling reactions involving C(sp³)-hybridized organometallics is the potential for β-hydride elimination, which can lead to undesired byproducts. While this compound lacks a β-hydrogen and is thus immune to this specific pathway, the study of related secondary benzylic systems has provided crucial insights. The development of bulky, electron-rich biarylphosphine ligands (e.g., CPhos) has been shown to accelerate the rate of reductive elimination relative to β-hydride elimination, thereby improving product selectivity. nih.gov This principle of ligand design to control the kinetics of the catalytic cycle is directly applicable to optimizing reactions with sterically demanding substrates like this compound, where the ortho-iodo group can influence the geometry and reactivity of the palladium intermediates. Future research will likely employ advanced computational and spectroscopic techniques to further probe the transition states and intermediates involved, especially in sterically congested systems, to enable the rational design of even more efficient catalysts.

Strategic Applications in the Synthesis of Advanced Organic Molecules

The reliability and high functional group tolerance of the Negishi coupling with benzylic zinc reagents make it a powerful tool in the total synthesis of natural products and pharmaceutically active compounds. A prominent example that demonstrates the strategic utility of a related benzylic zinc reagent is a short and efficient synthesis of Papaverine , a benzylisoquinoline alkaloid used as an antispasmodic drug. acs.orgunigoa.ac.in

In this synthesis, a key step involves the palladium-catalyzed cross-coupling of a functionalized benzylic zinc chloride with a substituted iodo-isoquinoline. acs.orguni-muenchen.de

Step 1: Preparation of the Organozinc Reagent: 3,4-Dimethoxybenzyl chloride is converted to the corresponding 3,4-dimethoxybenzylzinc chloride via LiCl-mediated zinc insertion. uni-muenchen.de This step proceeds in high yield without affecting the electron-rich aromatic ring.

Step 2: Cross-Coupling: The prepared benzylic zinc reagent is then coupled with 1-iodo-6,7-dimethoxyisoquinoline.

Step 3: Catalysis: The reaction is catalyzed by a system of Pd(OAc)₂ and the bulky phosphine ligand S-Phos, affording Papaverine in good yield (68%). acs.orguni-muenchen.de

This application highlights the ability to couple two complex, functionalized fragments late in a synthetic sequence. The this compound reagent offers similar potential, where the iodo-substituent on the benzyl ring is retained during the initial coupling. This preserved functionality serves as a synthetic handle for subsequent transformations, such as Sonogashira, Suzuki, or Heck couplings, allowing for the rapid construction of highly complex and diverse molecular scaffolds from a common intermediate. The strategic placement of the iodine atom opens pathways to novel analogues of known bioactive molecules, facilitating drug discovery and development programs.

Integration with Flow Chemistry and Automation for Scalable Synthesis

While organozinc reagents are highly useful, their sensitivity to air and moisture can complicate handling, particularly on a large scale. wikipedia.org Continuous flow chemistry offers a powerful solution to these challenges by enabling the on-demand generation and immediate consumption of such sensitive reagents in a closed, automated system. researchgate.net

The synthesis of benzylic zinc halides is particularly well-suited to flow processing. A solution of the precursor, such as 2-iodobenzyl bromide, in a solvent like THF can be passed through a heated, packed-bed reactor containing zinc metal. researchgate.net This setup allows for precise control over reaction parameters like temperature and residence time, leading to highly reproducible and efficient formation of the organozinc reagent.

This "flow-through" synthesis can be directly coupled to a second reactor where the freshly prepared this compound stream is mixed with a stream containing the electrophile and the cross-coupling catalyst. This "generation-to-consumption" approach offers several key advantages:

Enhanced Safety: Minimizes the accumulation of potentially pyrophoric organometallic intermediates.

Reproducibility: Precise instrumental control over stoichiometry and reaction time leads to consistent product quality.

Scalability: Production can be scaled up by simply running the system for longer periods, avoiding the challenges associated with large-batch reactors. dntb.gov.ua

Automation: The entire multi-step sequence can be automated, allowing for high-throughput synthesis of compound libraries for screening purposes or for efficient, unattended production of larger quantities of a target molecule. researchgate.net

The integration of flow chemistry and automation represents the future of synthesizing and utilizing reactive intermediates like this compound. This technology will not only make laboratory-scale synthesis more efficient and safer but will also facilitate the transition from laboratory discovery to industrial-scale production of advanced organic molecules.

Q & A

Q. What are the primary synthetic applications of 2-iodobenzyl bromide in organic chemistry?

2-Iodobenzyl bromide serves as a versatile aryl halide precursor in palladium-catalyzed cross-coupling and cyclization reactions. For example, it facilitates the synthesis of isoindolinones via intramolecular aminocarbonylation when reacted with N-nucleophiles under Pd catalysis . It is also used in cyclization reactions to form heterocyclic compounds like oxazepines, though product stability can vary depending on reaction conditions (e.g., base selection and catalyst loading) .

Q. How is Zinc bromide (ZnBr₂) utilized as a Lewis acid in organic synthesis?

ZnBr₂ acts as a Lewis acid to polarize electrophilic substrates, enhancing reactivity in processes such as Diels-Alder reactions and Bohlmann-Rahtz heteroannulation. Its coordination with electron-deficient species lowers activation energy, accelerating reaction rates. Structural studies using X-ray absorption spectroscopy (XAS) reveal its ability to form ligated adducts, which are critical for catalytic cycles .

Q. What analytical methods are recommended for characterizing reactions involving 2-iodobenzyl bromide?

Liquid chromatography-mass spectrometry (LC-MS) and ¹H NMR are essential for tracking reaction progress and identifying intermediates. For unstable products (e.g., oxazepine derivatives), rapid characterization via GC-MS or ¹H NMR is advised to avoid decomposition . Thermogravimetric analysis (TGA) and solubility studies are used to assess ZnBr₂ solvent interactions, particularly in ethereal solutions .

Advanced Research Questions

Q. How do solvent interactions with ZnBr₂ influence reaction reproducibility in ethereal solutions?

ZnBr₂ forms solvent-dependent phases in diethyl ether, including mono- and di-solvates, which exhibit distinct solubility and vapor pressure profiles. Phase transitions occur between 0–5°C (diethyl ether solvate) and 15–25°C (unsolvated ZnBr₂). These transitions can lead to inconsistent reaction outcomes if temperature control is not rigorously maintained . Researchers should pre-dry solvents and monitor phase stability via differential scanning calorimetry (DSC).

Q. What factors dictate chemoselectivity in Pd-catalyzed reactions involving 2-iodobenzyl bromide?

Chemoselectivity is highly sensitive to:

  • Base selection : Cs₂CO₃ yields higher selectivity (55% oxazepine) compared to t-BuOK (45%) due to milder deprotonation and reduced side reactions .
  • Catalyst system : Pd₂(dba)₃/Xantphos minimizes oligomerization by stabilizing Pd(0) intermediates .
  • Substrate steric effects : Bulky substituents on N-nucleophiles can suppress competing pathways, favoring intramolecular cyclization .

Q. How can side reactions in the synthesis of nine-membered rings using 2-iodobenzyl bromide be mitigated?

Side reactions like oligomerization arise from prolonged exposure to Pd catalysts. Strategies include:

  • Low catalyst loading : Reducing Pd₂(dba)₃ to 2–4 mol% limits undesired coupling .
  • Stepwise reaction control : Introducing nucleophiles in a staggered manner to avoid intermediate accumulation .
  • Additives : ZnBr₂ (1–2 equiv) can sequester excess halides, suppressing Pd catalyst poisoning .

Q. What challenges exist in stabilizing products derived from 2-iodobenzyl bromide cyclization?

Products such as oxadiazepines and oxazepines are prone to decomposition under ambient conditions. Stabilization methods include:

  • In situ derivatization : Immediate conversion to more stable amides or esters .
  • Cryogenic storage : Maintaining products at –20°C in anhydrous solvents .
  • Protective atmospheres : Using argon or nitrogen to prevent oxidation during isolation .

Data Contradiction Analysis

Q. Why do conflicting reports exist regarding the reactivity of dibromo substrates in Pd-mediated reactions?

notes high reactivity of dibromo substrates with primary amines, while reports trace yields due to competing oligomerization. This discrepancy arises from differences in:

  • Substrate electronic profiles : Electron-withdrawing groups enhance electrophilicity, favoring amination over oligomerization.
  • Solvent polarity : Polar aprotic solvents (e.g., dioxane) stabilize Pd intermediates, reducing side reactions .

Methodological Recommendations

  • Reaction optimization : Use design of experiments (DoE) to map the effects of temperature, base, and catalyst loading .
  • ZnBr₂ handling : Store under anhydrous conditions with molecular sieves to prevent deliquescence .
  • Product characterization : Combine LC-MS with 2D NMR (e.g., COSY, HSQC) for unambiguous structural assignment .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.